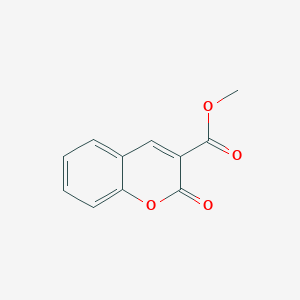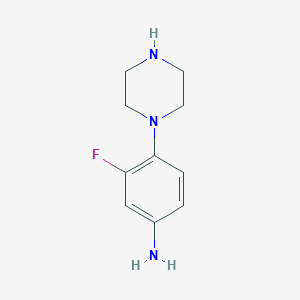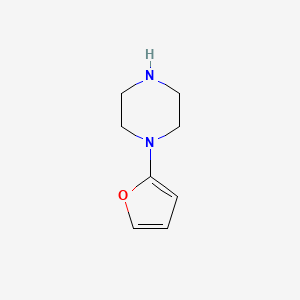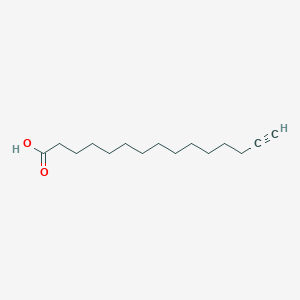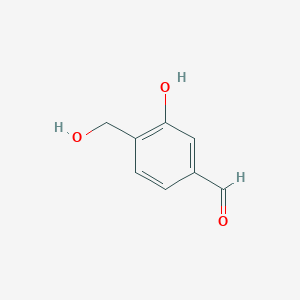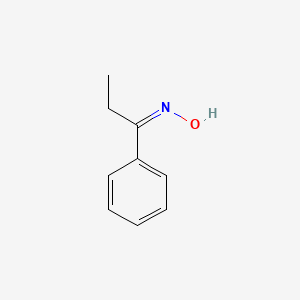
Propiophenone oxime
Vue d'ensemble
Description
Propiophenone oxime is a chemical compound that is part of a larger family of compounds known as oximes . Oximes are organic compounds that belong to the imines, with a general formula RR’C=N−OH, where R is an organic side-chain . Propiophenone oxime is a derivative of propiophenone , which is a colorless, sweet-smelling liquid that is insoluble in water, but miscible with organic solvents .
Synthesis Analysis
The synthesis of propiophenone oxime involves the condensation of propiophenone with hydroxylamine . This reaction is typically carried out in a three-necked, round-bottomed flask, and involves the use of a reflux condenser, a liquid-sealed mechanical stirrer, and two gas delivery tubes . The process takes about four hours for the addition of methyl nitrite, and the reaction mixture is allowed to stand for several hours (preferably overnight) before it is extracted repeatedly with sodium hydroxide solution .Molecular Structure Analysis
The molecular structure of propiophenone oxime is represented by the formula C12H19NOSi . Its molecular weight is 221.3709 . The structure is also available as a 2D Mol file .Chemical Reactions Analysis
Oximes, including propiophenone oxime, are usually generated by the reaction of hydroxylamine with aldehydes or ketones . They are resistant to hydrolysis in aqueous solution . The reduction of oximes by sodium metal, sodium amalgam, hydrogenation, or reaction with hydride reagents produces amines .Physical And Chemical Properties Analysis
Propiophenone oxime has a molecular weight of 221.3709 . It is part of the oxime family of compounds, which are usually colorless crystals or thick liquids and are poorly soluble in water .Applications De Recherche Scientifique
Cyclocondensation Applications
Propiophenone oxime derivatives exhibit significant potential in cyclocondensation reactions. For instance, (E)-β-(Chloroacetylamino)propiophenone oximes, when reacted with alkali, form 3,11-diphenyl-1,9-dioxa-2,6,10,14-tetraazacyclohexadeca-2,10-diene-7,15-diones. Such cyclocondensations open pathways for creating complex molecular structures useful in various chemical applications (Gnichtel, Wahner, & Hirte, 1984).
Biological and QSAR Studies
Propiophenone oxime derivatives have been synthesized and analyzed for their biological activity against Sphaerotheca fuliginea, a plant pathogen. Quantitative Structure-Activity Relationship (QSAR) studies on these compounds have led to the development of lead compounds with inhibitory activity, demonstrating their potential in agricultural applications (Chen et al., 2009).
Catalytic Activity in Deoxygenation
Propiophenone oxime has been used in research focusing on the catalytic deoxygenation of ketoximes to ketimines. For instance, under certain conditions, the deoxygenation of propiophenone oxime using Ru3(CO)12 catalyst resulted in the formation of ethyl phenyl ketimine in high yield. This demonstrates its utility in selective synthesis processes (Akazome, Tsuji, & Watanabe, 1990).
Insect Growth Regulation
Studies have shown that oxime ethers containing propiophenone structures exhibit significant insect growth regulating activities. These compounds were found to be more effective than some existing agents against larvae of certain insect species, highlighting their potential in pest control applications (Ohsumi et al., 1985).
Applications in Organic Synthesis
Propiophenone oxime and its derivatives have been utilized in various organic synthesis processes. For example, asymmetric α-sulfonyl- and α-phosphoryl-oxylation of ketones using propiophenone derivatives mediated by chiral hypervalent iodine(III) compounds are reported, indicating their utility in synthesizing optically active compounds (Levitre et al., 2017).
Role in Nerve Agent Detoxification
Research into the management of organophosphorus poisoning has explored the use of oxime compounds, including propiophenone oxime derivatives. These studies highlight their potential use in counteracting the effects of nerve agents and pesticides (Elsinghorst, Worek, Thiermann, & Wille, 2013).
Safety and Hazards
Propiophenone oxime, like other chemical compounds, should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised . It should be stored in a well-ventilated place and kept cool .
Propriétés
IUPAC Name |
(NZ)-N-(1-phenylpropylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-9(10-11)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLJMYBJBOYUNJ-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/O)/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propiophenone oxime | |
CAS RN |
2157-50-8 | |
| Record name | Propiophenone oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406909 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




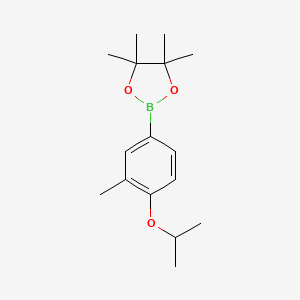
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl methacrylate](/img/structure/B3049613.png)

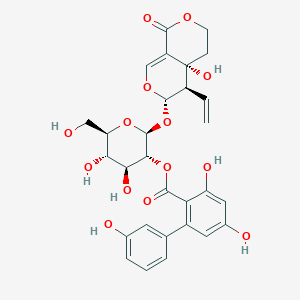

![Benzamide, N-[[(2-chlorophenyl)amino]thioxomethyl]-](/img/structure/B3049620.png)
